3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide typically involves the cyclization of azide and amide compounds. One common method is the reaction of cyclohexylamine with 5-tetrazolylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium azide and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles .
Scientific Research Applications
3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(1H-tetrazole-5-yl)-amine: Another tetrazole derivative with similar applications in high-energy materials.
1,3,5-tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in materials science and medicinal chemistry.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich compound with applications in propellants and explosives.
Uniqueness
3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide is unique due to its specific structure, which combines a cyclohexyl group with a tetrazole ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H17N5O |
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Molecular Weight |
223.28 g/mol |
IUPAC Name |
3-cyclohexyl-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C10H17N5O/c16-9(11-10-12-14-15-13-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13,14,15,16) |
InChI Key |
HNZYETOJLPAXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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